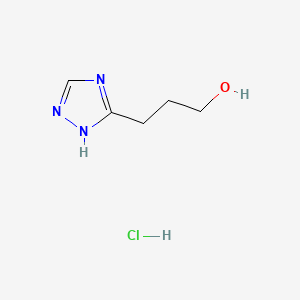
1-(4-Ethylbenzyl)-1h-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is an organic compound that features an imidazole ring substituted with a 4-ethylbenzyl group. This compound is part of the imidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-ethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography can further improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated imidazole derivatives.
Scientific Research Applications
1-(4-Ethylbenzyl)-1h-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1h-imidazol-2-amine: Lacks the ethyl group on the benzyl ring, resulting in different chemical and biological properties.
1-(4-Methylbenzyl)-1h-imidazol-2-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(4-Chlorobenzyl)-1h-imidazol-2-amine:
Uniqueness
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The ethyl group can enhance the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14) |
InChI Key |
KZHJCYCAJAFWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




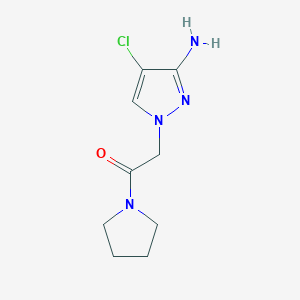

![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
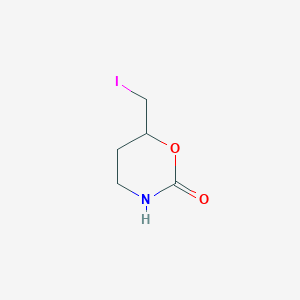
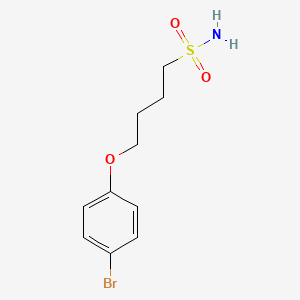
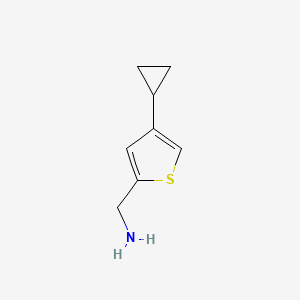
![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)


